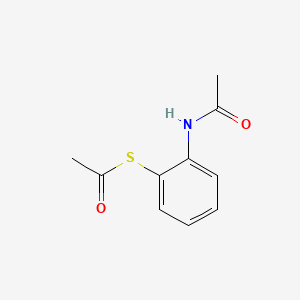

S-(2-acetamidophenyl) ethanethioate

Description

Significance of Aryl Thioacetates in Synthetic Methodologies

Aryl thioacetates, the chemical class to which S-(2-acetamidophenyl) ethanethioate belongs, have gained prominence primarily as odorless and air-stable surrogates for thiols. Thiols are notoriously pungent and susceptible to oxidation, which can complicate their storage and handling in a laboratory setting. Aryl thioacetates, in contrast, provide a stable source of the thiol functionality, which can be unmasked in situ under specific reaction conditions.

This stability makes them highly valuable in a variety of synthetic transformations, most notably in transition metal-catalyzed cross-coupling reactions. Palladium- and copper-catalyzed reactions, for instance, readily employ aryl thioacetates to form carbon-sulfur (C–S) bonds, leading to the synthesis of a wide array of aryl sulfides. researchgate.netnih.gov These reactions are fundamental in the preparation of pharmaceuticals, agrochemicals, and materials with specific electronic properties. mdpi.com The ability to tolerate a wide range of functional groups further enhances their utility in complex, multi-step syntheses. researchgate.net

Overview of S-(2-Acetamidophenyl) Ethanethioate as a Versatile Synthetic Precursor

S-(2-Acetamidophenyl) ethanethioate distinguishes itself through the strategic placement of an acetamido group at the ortho position to the thioacetate (B1230152) functionality. This structural feature is not merely an incidental modification; it plays a crucial role in directing and facilitating specific intramolecular reactions, making it a particularly versatile precursor.

The compound serves as a key intermediate in the synthesis of various biologically active molecules. researchgate.net Its utility is demonstrated in both copper-catalyzed C-S coupling reactions with aryl halides to generate more complex thioether derivatives and in nucleophilic substitution reactions where the thioacetate group acts as a leaving group. researchgate.net

A range of synthetic methods have been developed for the preparation of S-(2-acetamidophenyl) ethanethioate itself, including the direct acetylation of 2-aminophenol (B121084) with thioacetic acid and copper-catalyzed C-S coupling between 2-acetamidophenyl halides and potassium thioacetate. researchgate.net

Contextualization in Heterocyclic Chemistry Research

Perhaps the most significant application of S-(2-acetamidophenyl) ethanethioate lies in the field of heterocyclic chemistry. The presence of the ortho-acetamido group provides a handle for intramolecular cyclization reactions, enabling the construction of fused heterocyclic systems.

A prime example of its utility is in the synthesis of phenothiazines. Research has demonstrated an efficient, cesium carbonate-mediated, transition-metal-free synthesis of phenothiazine (B1677639) derivatives from S-(2-acetamidophenyl) ethanethioate and ortho-dihaloarenes. researchgate.netacs.org In this process, the thioacetate is hydrolyzed in situ to the corresponding thiolate, which then participates in a cascade of nucleophilic aromatic substitution and intramolecular cyclization to form the phenothiazine core. This method offers a significant advantage by avoiding the use of often toxic and expensive transition metal catalysts. researchgate.net

Beyond phenothiazines, the structural motif of S-(2-acetamidophenyl) ethanethioate suggests its potential as a precursor for other important sulfur- and nitrogen-containing heterocycles, such as benzothiazoles, which are prevalent in medicinally active compounds. mdpi.comresearchgate.net

Compound Information

Structure

3D Structure

Properties

CAS No. |

1204-55-3 |

|---|---|

Molecular Formula |

C10H11NO2S |

Molecular Weight |

209.27 g/mol |

IUPAC Name |

S-(2-acetamidophenyl) ethanethioate |

InChI |

InChI=1S/C10H11NO2S/c1-7(12)11-9-5-3-4-6-10(9)14-8(2)13/h3-6H,1-2H3,(H,11,12) |

InChI Key |

YQGDQHHQENADMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1SC(=O)C |

Origin of Product |

United States |

Synthetic Strategies for S 2 Acetamidophenyl Ethanethioate and Analogues

Established Preparative Routes to Aryl Ethanethioates

The preparation of aryl ethanethioates, the class of compounds to which S-(2-acetamidophenyl) ethanethioate belongs, is well-documented in chemical literature. These syntheses often involve either the direct introduction of a sulfur-containing group followed by acetylation or the coupling of an aryl component with a thioacetate (B1230152) source.

Direct Thiolation and Subsequent Acetylation Approaches

One common pathway to aryl ethanethioates involves the initial introduction of a thiol (-SH) group onto the aromatic ring, a process known as thiolation. This can be followed by an acetylation step to yield the desired thioacetate. For instance, aryl halides can be converted to aryl thiols using reagents like sodium sulfide (B99878) in the presence of a copper catalyst. organic-chemistry.org Following the formation of the aryl thiol, acetylation can be readily achieved using acetylating agents such as acetyl chloride or acetic anhydride.

Alternatively, some methods start with precursors that already contain a sulfur functionality. For example, xanthates can serve as thiol surrogates, reacting with aryl halides to form thioethers, which can then be further manipulated. researchgate.netnih.gov These approaches offer the advantage of avoiding the direct handling of often malodorous and air-sensitive thiols. researchgate.netnih.gov

Palladium-Catalyzed Coupling Methods for Thioacetate Formation

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-sulfur bonds, providing a direct route to aryl thioacetates. acs.orgnih.govresearchgate.net These methods typically involve the reaction of an aryl halide (e.g., aryl bromide or iodide) with a thioacetate salt, such as potassium thioacetate, in the presence of a palladium catalyst and a suitable ligand. acs.orgresearchgate.net The catalyst system, often composed of a palladium precursor like palladium(II) acetate (B1210297) and a phosphine-based ligand, facilitates the coupling process, leading to the formation of the aryl thioacetate in good to excellent yields. acs.orgorganic-chemistry.org

This approach is valued for its broad substrate scope and high functional group tolerance. acs.org A notable advantage is the ability to perform the reaction as a one-pot procedure, where a benzyl (B1604629) halide can be converted to the corresponding thioacetate and then coupled with an aryl bromide without the need for isolating the intermediate thioacetate. acs.orgnih.gov The general mechanism of palladium-catalyzed C-S cross-coupling using thioacetate has been investigated through kinetic and computational studies. researchgate.net

Precursor Design and Rationales for S-(2-Acetamidophenyl) Ethanethioate Production

The synthesis of S-(2-acetamidophenyl) ethanethioate specifically relies on the selection of appropriate starting materials that contain the necessary functionalities. A common and direct precursor is 2-acetamidophenyl halide (e.g., 2-acetamidophenyl bromide or iodide). This precursor already possesses the acetamido group at the desired ortho position relative to the site of thioacetate installation. The rationale for using this precursor is its straightforward conversion to the target molecule via a palladium-catalyzed coupling reaction with a thioacetate source.

Another synthetic route involves the direct acetylation of 2-aminothiophenol. In this case, the starting material contains both the amino and thiol groups on the phenyl ring. The acetylation reaction can then be performed to introduce the acetyl groups onto both the nitrogen and sulfur atoms, yielding S-(2-acetamidophenyl) ethanethioate. This approach benefits from the commercial availability of 2-aminothiophenol.

Optimization of Reaction Conditions for Enhanced Efficiency and Yield

To maximize the efficiency and yield of S-(2-acetamidophenyl) ethanethioate synthesis, careful optimization of reaction parameters is crucial. This includes the choice of solvent, catalyst, and other reagents.

Solvent Effects on Synthetic Outcomes

The choice of solvent can significantly influence the rate and outcome of chemical reactions. For the synthesis of aryl thioacetates, various solvents have been investigated. Aprotic polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed in palladium-catalyzed coupling reactions. mdpi.comnih.gov Studies have shown that for certain sulfidation reactions, DMSO can be the optimal solvent, leading to higher yields compared to other solvents like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). mdpi.com The polarity of the solvent can affect the solubility of reactants and the stability of intermediates, thereby impacting the reaction's efficiency. nih.govyoutube.com For instance, in the synthesis of thioethers using xanthates, DMSO at an elevated temperature was found to provide the best results. mdpi.com

| Solvent | Effect on Yield | Reference |

|---|---|---|

| Dimethylformamide (DMF) | Can lead to high yields in certain reactions. | nih.gov |

| Dimethyl Sulfoxide (DMSO) | Often the optimal solvent for sulfidation reactions, resulting in higher yields. | mdpi.com |

| N,N-Dimethylacetamide (DMAc) | May result in lower yields compared to DMSO in some cases. | mdpi.com |

| N-Methyl-2-pyrrolidone (NMP) | Can lead to decreased yields in specific sulfidation reactions. | mdpi.com |

| Tetrahydrofuran (THF) | Identified as an optimal solvent for certain thioesterification transformations. | rsc.org |

Catalyst and Reagent Selection for Specific Transformations

The selection of an appropriate catalyst and reagents is paramount for achieving high efficiency in the synthesis of S-(2-acetamidophenyl) ethanethioate. In palladium-catalyzed C-S coupling reactions, the choice of the palladium source and the ligand is critical. acs.orgorganic-chemistry.org For instance, the use of palladium(II) acetate with a specific Josiphos ligand has demonstrated high reactivity and selectivity. acs.org The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

In addition to the catalyst, the choice of the base and other additives can also be important. For example, in some thioether synthesis protocols, the absence of an iodine reagent resulted in only trace amounts of the desired product. mdpi.com For thioester formation via condensation reactions, dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) are commonly used. wikipedia.orgredalyc.org More sustainable and safer coupling reagents, such as T3P (Propylphosphonic Anhydride), have also been shown to be effective. researchgate.net The optimization of the stoichiometry of reagents, such as the amount of thiol and base, is also a key factor in maximizing the yield of the desired thioester. rsc.org

| Catalyst/Reagent | Role in Transformation | Reference |

|---|---|---|

| Palladium(II) acetate/Josiphos ligand | Catalyst system for highly reactive and selective C-S bond formation. | acs.org |

| Copper Powder | Catalyst for direct thiolation of aryl iodides with sodium sulfide. | organic-chemistry.org |

| Iodine | Can be a critical additive for certain sulfidation reactions. | mdpi.com |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Dehydrating agent for condensation of carboxylic acids and thiols. | wikipedia.orgredalyc.org |

| Propylphosphonic Anhydride (T3P) | A more sustainable coupling reagent for thioester formation. | researchgate.net |

Chemical Reactivity and Transformation Pathways of S 2 Acetamidophenyl Ethanethioate

Cascade Reactions and Annulation Processes

Cascade reactions, also known as domino or tandem reactions, are chemical processes that involve at least two consecutive reactions where the subsequent reaction results from the functionality formed in the previous step. In the context of S-(2-acetamidophenyl) ethanethioate, these processes are instrumental in the construction of fused ring systems through the formation of multiple carbon-heteroatom bonds in a single synthetic operation.

Intramolecular Cyclizations Involving the Acetamide (B32628) and Thioester Moieties

The inherent structure of S-(2-acetamidophenyl) ethanethioate, featuring a nucleophilic nitrogen atom from the acetamide group and a sulfur atom from the thioester, predisposes it to intramolecular cyclization reactions. Under specific conditions, such as the presence of a base, the acetamide nitrogen can act as an internal nucleophile.

A plausible mechanistic pathway involves the deprotonation of the acetamide nitrogen by a base, generating an amide anion. This anion can then attack the electrophilic carbonyl carbon of the thioester group. However, the more prevalent and synthetically useful transformations of S-(2-acetamidophenyl) ethanethioate involve its role as a precursor to a thiol intermediate, which then participates in subsequent cyclization steps. For instance, in the presence of a strong base like cesium carbonate, the thioester is cleaved to generate a cesium 2-acetamidobenzenethiolate intermediate. This species is highly reactive and can undergo further reactions, including intramolecular processes, to form heterocyclic structures.

Domino C–S/C–N Cross-Coupling Reactions for Heterocycle Formation

A significant application of S-(2-acetamidophenyl) ethanethioate is in domino C–S/C–N cross-coupling reactions for the synthesis of phenothiazines. These reactions typically involve the coupling of S-(2-acetamidophenyl) ethanethioate with a suitable dihaloarene, such as an ortho-dihaloarene. In these processes, S-(2-acetamidophenyl) ethanethioate serves as a surrogate for 2-aminothiophenol, a binucleophile.

The reaction cascade is often initiated by the cleavage of the thioester bond, unmasking the thiol functionality. This is followed by a sequence of intermolecular C–S and intramolecular C–N bond formations. These domino reactions provide an efficient and atom-economical approach to constructing the phenothiazine (B1677639) scaffold, avoiding the need for pre-functionalized and often unstable starting materials.

Synthesis of Phenothiazine Derivatives

Phenothiazines are a class of heterocyclic compounds with a tricyclic structure that are of significant interest due to their wide range of applications in medicinal chemistry and materials science. S-(2-Acetamidophenyl) ethanethioate has emerged as a key precursor in the development of novel and efficient synthetic routes to these important molecules.

Transition-Metal-Free Methodologies Utilizing S-(2-Acetamidophenyl) Ethanethioate

A notable advancement in phenothiazine synthesis has been the development of transition-metal-free methodologies. tandfonline.com These methods offer several advantages over traditional metal-catalyzed reactions, including lower cost, reduced toxicity, and simpler purification procedures. tandfonline.comresearchgate.net S-(2-Acetamidophenyl) ethanethioate is particularly well-suited for these strategies, as it can be activated under basic conditions to participate in nucleophilic aromatic substitution reactions. tandfonline.com

An efficient and widely applicable transition-metal-free method for the synthesis of phenothiazine derivatives involves the use of cesium carbonate (Cs₂CO₃) as a base and mediator. tandfonline.comresearchgate.net In this protocol, S-(2-acetamidophenyl) ethanethioate reacts with an ortho-dihaloarene in the presence of cesium carbonate to afford the corresponding phenothiazine. tandfonline.com

The proposed mechanism for this transformation begins with the attack of cesium carbonate on the S-(2-acetamidophenyl) ethanethioate, leading to the formation of cesium 2-acetamidobenzenethiolate. tandfonline.com This thiolate then undergoes a nucleophilic aromatic substitution with the ortho-dihaloarene to form an intermediate. tandfonline.com Subsequent deprotonation of the acetamide nitrogen by cesium carbonate generates a cesium salt, which then undergoes an intramolecular nucleophilic aromatic substitution to yield N-acetylphenothiazine. tandfonline.com Under the reaction conditions, which typically involve high temperatures, the acetyl group is cleaved by cesium carbonate to produce the final phenothiazine product. tandfonline.com

A variety of ortho-dihaloarenes can be employed in this reaction, leading to a range of substituted phenothiazine derivatives. The reaction conditions are generally robust and provide good to excellent yields of the desired products.

Table 1: Cesium Carbonate-Mediated Synthesis of Phenothiazines from S-(2-Acetamidophenyl) Ethanethioate and Ortho-dihaloarenes

| Entry | Ortho-dihaloarene | Product | Yield (%) |

| 1 | 1-Bromo-2-iodobenzene | Phenothiazine | 85 |

| 2 | 1,2-Diiodobenzene | Phenothiazine | 82 |

| 3 | 1,2-Dibromobenzene | Phenothiazine | 75 |

| 4 | 1-Bromo-2-chloro-4-nitrobenzene | 2-Nitrophenothiazine | 78 |

| 5 | 2,3-Dichloropyridine | Pyrido[3,2-b] tandfonline.comdntb.gov.uabenzothiazine | 65 |

These annulation strategies are characterized by the in situ generation of a reactive thiol intermediate from S-(2-acetamidophenyl) ethanethioate, which then drives the subsequent C–S and C–N bond-forming events. The "transition-metal-free" aspect of these reactions is a key advantage, aligning with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals. tandfonline.comresearchgate.net The development of these base-mediated annulation reactions has significantly expanded the toolbox for synthetic chemists, providing a straightforward and environmentally benign pathway to the phenothiazine core structure.

Iron-Catalyzed Cross-Coupling Approaches

The use of iron, an abundant and environmentally benign metal, has emerged as a powerful alternative to traditional palladium and copper catalysts in cross-coupling reactions. For the synthesis of phenothiazines, a core structure in many pharmaceuticals, iron catalysis offers a distinct advantage. An efficient method has been developed for phenothiazine synthesis through a tandem iron-catalyzed C-S/C-N cross-coupling reaction. acs.orgnih.gov This approach successfully addresses several limitations encountered with palladium and copper catalysts, such as extended reaction times and limited substrate scope. acs.orgcolab.ws The protocol often involves the in situ generation of magnesium amides in the presence of a lithium halide, which has been shown to significantly improve product yields. colab.ws This methodology provides a straightforward and cost-effective route to valuable triarylamine frameworks, which are prevalent in both medicinal chemistry and materials science. colab.ws

Regioselectivity Control in Iron-Catalyzed Phenothiazine Synthesis

A significant challenge in the synthesis of unsymmetrical phenothiazines is controlling the regioselectivity of the annulation reaction. Traditional methods using palladium and copper catalysts often result in poor regioselectivity. acs.orgnih.gov However, the development of iron-catalyzed protocols has provided a solution to this problem. acs.orgcolab.ws The iron-catalyzed domino C–S/C–N cross-coupling reaction demonstrates superior control over the formation of the desired regioisomer. nih.gov This enhanced selectivity is a key advantage of the iron-based system, allowing for the predictable synthesis of specific phenothiazine derivatives. acs.org The precise mechanism for this regiochemical control is an area of ongoing investigation, but it highlights the unique reactivity of iron catalysts compared to their noble metal counterparts. nih.govcolab.ws

Ligand Effects in Iron-Catalyzed Systems

In many iron-catalyzed cross-coupling reactions, the presence and nature of ligands play a critical role in modulating reactivity and selectivity. Amine additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) are particularly important. nih.gov Detailed studies have shown that TMEDA can form specific adducts with the iron center, influencing the catalytic cycle and preventing the formation of less reactive species. nih.gov This modulation by the ligand is crucial for achieving high yields and selectivity in C(sp²)-C(sp³) cross-coupling reactions. nih.gov

Conversely, some iron-catalyzed systems are effective without the need for any external ligands. nih.govrsc.org For instance, a visible-light-induced, iron-catalyzed S–N coupling of thiols and dioxazolones proceeds efficiently under ligand-free conditions. rsc.org Similarly, the cross-coupling of certain alkenyl acetates can be achieved with a ligand-free iron catalyst. nih.gov The ability to perform these transformations without expensive or complex ligands adds to the economic and practical appeal of iron catalysis. rsc.org The choice of whether to use a ligand often depends on the specific substrates and desired transformation, with ligands being employed to fine-tune the electronic and steric environment of the iron catalyst to achieve a desired outcome. nih.govrsc.org

Copper-Catalyzed Strategies for Related Aryl Thioacetates

Copper-catalyzed reactions represent a cornerstone in the formation of carbon-sulfur bonds, a crucial step in the synthesis of many sulfur-containing heterocycles and pharmaceutical agents. uu.nl For aryl thioacetates, which are related to S-(2-acetamidophenyl) ethanethioate, copper-catalyzed Ullmann-type C–S cross-coupling reactions with aryl halides are well-established. acs.org Mechanistic studies, combining experimental and computational approaches, have explored the reaction between potassium thioacetate (B1230152) and iodobenzene, catalyzed by a Copper(I) iodide and 1,10-phenanthroline (B135089) ligand system. acs.org These investigations have shown that Cu(I) species are the reactive intermediates in the catalytic cycle. acs.org

The scope of copper catalysis in this area is broad, with various protocols developed to accommodate different substrates and reaction conditions. researchgate.net Ligand-free systems using as little as 1-2.5 mol% of CuI have been reported for the coupling of aryl iodides and thiophenols, demonstrating high efficiency and functional group tolerance. uu.nl Other approaches utilize copper nanoparticles or copper salts in conjunction with specific ligands to promote the desired transformation. researchgate.net For instance, copper acetate (B1210297) has been used to catalyze the aerobic oxidative cross-coupling of arylboronic acids with potassium thiocyanate (B1210189) (KSCN) to produce aryl thiocyanates, which are valuable synthetic intermediates. organic-chemistry.org These diverse copper-catalyzed strategies provide a robust toolkit for the synthesis of aryl sulfides and related compounds from aryl thioacetate precursors. acs.orgscispace.com

Functional Group Interconversions and Derivatization

The functional groups present on the S-(2-acetamidophenyl) ethanethioate molecule, namely the thioacetate and the acetamide, offer opportunities for further chemical modification. These transformations allow the molecule to be used as a precursor for a variety of other compounds.

Thioacetate Hydrolysis for Thiol Generation

The thioacetate group serves as a convenient and stable protecting group for the more reactive thiol functionality. sigmaaldrich.com Free thiols can be unstable and prone to oxidation or other side reactions, making their direct use and storage challenging. sigmaaldrich.comsigmaaldrich.com The thioacetate can be readily hydrolyzed, or deprotected, to generate the free thiol in situ just before its intended use. sigmaaldrich.com This hydrolysis is typically achieved under basic or acidic conditions.

Table 1: Comparison of Common Thioacetate Hydrolysis Methods

| Hydrolyzing Agent | Solvent | Conditions | Typical Yield | Reference |

| Sodium Hydroxide (B78521) (NaOH) | Ethanol/Water | Reflux for 2 hours | 50-75% | sigmaaldrich.commemphis.edu |

| Hydrochloric Acid (HCl) | Methanol | Reflux for 5 hours | 50-75% | memphis.edu |

| Hydroxylamine (NH₂OH) | Ethanol | Room temperature, 2 hours | Generally Poor | memphis.edu |

| Quaternary Ammonium Cyanide | Protic Solvent | Inert atmosphere | High | google.com |

| Thioglycolic Acid (TGA) | Aqueous Buffer (pH 8) | Room temperature, 24 hours | 51-80% | nih.gov |

Reactions Involving the Acetamide Functionality

The acetamide group (CH₃CONH-) on the aromatic ring is also amenable to chemical transformation. patsnap.com The most common reaction of this functional group is hydrolysis, which converts the amide back to an amine (-NH₂). patsnap.comwikipedia.org This reaction can be carried out under either acidic or basic conditions, typically by heating with an aqueous acid (like HCl) or base (like NaOH). patsnap.com The resulting 2-aminophenylthiol derivative is a key building block for the synthesis of phenothiazines and other heterocyclic systems.

Beyond simple hydrolysis, the acetamide group can, in principle, undergo other reactions characteristic of amides. For example, the Hofmann rearrangement, which involves reacting the amide with bromine and a strong base, would convert the acetamide into a methylamine (B109427) derivative, although this is a less common transformation in this specific context. patsnap.com The ability to deprotect or modify the acetamide functionality adds another layer of synthetic versatility to S-(2-acetamidophenyl) ethanethioate, allowing for the introduction of new functional groups or participation in further cyclization reactions. organic-chemistry.org

Mechanistic Investigations of Reactions Involving S 2 Acetamidophenyl Ethanethioate

Elucidation of Reaction Mechanisms in Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming new bonds, and transition metal catalysts, particularly those based on palladium and nickel, are central to these transformations. sigmaaldrich.com The mechanistic pathways of these reactions are complex and can involve several competing cycles. For S-(2-acetamidophenyl) ethanethioate, the elucidation of these mechanisms often involves considering radical pathways and oxidative addition-reductive elimination sequences.

While often less common than two-electron pathways in palladium catalysis, radical mechanisms can be operative under certain conditions. For a radical mechanism to be considered, one would look for evidence such as the acceleration of the reaction by radical initiators or retardation by radical inhibitors. uleth.ca In the context of C-S bond formation, a radical pathway might be initiated by a single-electron transfer (SET) from a low-valent metal catalyst to the thioester. However, detailed studies specifically implicating a radical pathway for S-(2-acetamidophenyl) ethanethioate in cross-coupling reactions are not extensively documented in the reviewed literature. Distinguishing between a radical chain or non-chain process would require specific experiments with radical initiators or inhibitors. uleth.ca

The most commonly accepted mechanism for many cross-coupling reactions is the oxidative addition-reductive elimination pathway. umb.edulibretexts.org This sequence involves the following key steps:

Oxidative Addition: The metal catalyst, typically in a low oxidation state (e.g., Pd(0) or Ni(0)), reacts with a substrate, leading to an increase in its oxidation state by two (e.g., to Pd(II) or Ni(II)). uleth.caumb.edu In the case of reactions involving S-(2-acetamidophenyl) ethanethioate, this could involve the cleavage of the C-S bond and its addition to the metal center. Oxidative addition requires a vacant site on the metal, so a 16-electron complex or the dissociation of a ligand from an 18-electron complex is necessary. umb.edu The reaction is often favored by strongly donating ligands that stabilize the higher oxidation state of the metal. umb.edu

Transmetalation (if applicable): In a typical cross-coupling reaction, a second coupling partner (e.g., an organoboron or organozinc reagent) transfers its organic group to the metal center.

Reductive Elimination: The two organic fragments on the metal center couple and are eliminated, forming the final product and regenerating the low-valent catalyst. umb.edu This step is the reverse of oxidative addition and results in a decrease in the metal's oxidation state by two. libretexts.org For reductive elimination to occur, the ligands to be coupled must typically be in a cis position relative to each other on the metal center. umb.edulibretexts.org

The oxidative addition step can proceed through various mechanisms, including concerted, SN2-type, or radical pathways. uleth.ca The specific pathway can be influenced by the nature of the substrate and the metal catalyst. For instance, the stereochemical outcome at a chiral carbon center can help distinguish between an SN2 mechanism (inversion of configuration) and a concerted mechanism (retention of configuration). uleth.ca

The choice of catalyst and reagents is crucial in dictating the reaction mechanism and efficiency.

Catalysts:

Palladium Catalysts: Palladium is a versatile catalyst for cross-coupling reactions due to its ability to tolerate a wide range of functional groups and its capacity to be fine-tuned with different ligands. sigmaaldrich.com This often allows for high stereo- and regioselectivity. sigmaaldrich.com

Nickel Catalysts: Nickel catalysts are also widely used and can exist in various oxidation states (Ni(0), Ni(II), Ni(III), Ni(IV)), offering different reactivity profiles. sigmaaldrich.com

Ligands: Ligands play a critical role in stabilizing the metal center, influencing its reactivity, and controlling the selectivity of the reaction. Bulky, electron-rich phosphine (B1218219) ligands, for example, can promote oxidative addition and reductive elimination. The geometry of the ligand can also enforce a specific coordination environment around the metal, which can be critical for steps like reductive elimination that require a cis arrangement of the coupling partners.

Bases and Additives: Bases are often required to facilitate certain steps in the catalytic cycle, such as the deprotonation of a pro-nucleophile or the regeneration of the active catalyst. Other additives may act as co-catalysts or scavengers for inhibitory species.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for understanding reaction mechanisms by providing information about the rate-determining step of a reaction. frontiersin.org For reactions involving thioesters, kinetic analysis can help to elucidate the sequence of bond-forming and bond-breaking events.

A study on the hydrolysis of S-ethyl trifluorothioacetate, a compound with a similar thioester functionality, provides a model for the type of kinetic analysis that could be applied to S-(2-acetamidophenyl) ethanethioate. mdpi.com In this study, the reaction rates were monitored using UV-Vis spectroscopy, and first-order rate constants were determined. mdpi.com The data revealed that the hydrolysis of the thioester proceeds much slower than its oxygen-ester analog, p-nitrophenyl trifluoroacetate. mdpi.com

| Compound | Temperature (°C) | Rate Constant (s⁻¹) |

| S-ethyl trifluorothioacetate | 23.0 | 0.0000370 |

| p-nitrophenyl trifluoroacetate | 23.0 | 0.000281 |

This table is based on data for a model compound and illustrates the type of data obtained from kinetic studies. mdpi.com

Such studies can reveal whether the formation of a tetrahedral intermediate or its breakdown is the rate-limiting step. mdpi.com In the case of the S-ethyl trifluorothioacetate hydrolysis, the addition of water to the carbonyl group was suggested to be the kinetically relevant step. mdpi.com Similar kinetic investigations on cross-coupling reactions of S-(2-acetamidophenyl) ethanethioate would be invaluable for determining the rate-determining step within the catalytic cycle, which could be oxidative addition, transmetalation, or reductive elimination.

Advanced Characterization Techniques for S 2 Acetamidophenyl Ethanethioate and Its Derivatives

Spectroscopic Methods for Structural Elucidation of Reaction Products

Spectroscopic techniques are fundamental in verifying the successful synthesis of S-(2-acetamidophenyl) ethanethioate and its derivatives by providing detailed information about their molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to characterize S-(2-acetamidophenyl) ethanethioate.

In the ¹H NMR spectrum, specific proton signals confirm the presence of the key structural motifs. For instance, the acetyl protons of the thioester group (-SCOCH₃) typically appear as a sharp singlet. libretexts.org Similarly, the protons of the acetamido group (-NHCOCH₃) also produce a distinct singlet. The aromatic protons on the phenyl ring exhibit complex splitting patterns (multiplets) in the downfield region of the spectrum, and their integration values and coupling constants provide information about the substitution pattern.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. A characteristic signal in the downfield region (around 196 ppm) is indicative of the thioester carbonyl carbon (C=O), confirming the formation of the thioester linkage. Other key signals include those for the amide carbonyl carbon and the various aromatic and aliphatic carbons within the molecule.

Table 1: Representative NMR Data for S-(2-Acetamidophenyl) Ethanethioate

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Thioester Acetyl (CH₃) | ~2.3 | ~30 |

| Amide Acetyl (CH₃) | ~2.2 | ~24 |

| Aromatic Protons (Ar-H) | ~7.2 - 8.0 | ~120 - 140 |

| Amide NH | ~9.5 (broad) | N/A |

| Thioester Carbonyl (C=O) | N/A | ~196 |

| Amide Carbonyl (C=O) | N/A | ~169 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of S-(2-acetamidophenyl) ethanethioate displays characteristic absorption bands that correspond to the vibrations of specific bonds.

The most prominent feature in the IR spectrum is the strong absorption band for the thioester carbonyl (C=O) stretching vibration. This band is typically observed in the region of 1680-1715 cm⁻¹. The stretching force constant for the carbonyl group in thioesters is very similar to that of ketones. wikipedia.org Another key absorption is that of the amide carbonyl, which appears at a slightly lower frequency, typically around 1660-1680 cm⁻¹. The presence of the N-H bond in the amide group is confirmed by a stretching vibration in the 3200-3400 cm⁻¹ region. Additionally, the C-S bond stretching vibration, though generally weaker, can be observed in the fingerprint region of the spectrum. The value of the stretching force constant for the C(O)-S bond in thioesters indicates it has no significant double-bond character. wikipedia.org

Table 2: Characteristic IR Absorption Frequencies for S-(2-Acetamidophenyl) Ethanethioate

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Thioester C=O | Stretch | 1680 - 1715 |

| Amide C=O | Stretch | 1660 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-S | Stretch | 600 - 800 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure. For S-(2-acetamidophenyl) ethanethioate, techniques such as electrospray ionization (ESI) can be used to generate the molecular ion.

Table 3: Predicted Mass Spectrometry Fragmentation for S-(2-Acetamidophenyl) Ethanethioate

| Ion | m/z (Expected) | Description |

| [M]+• | 209.06 | Molecular Ion |

| [M - CH₃CO]+ | 166.04 | Loss of acetyl group |

| [M - SCOCH₃]+ | 134.06 | Loss of ethanethioate group |

| [C₆H₄NHCOCH₃]+ | 135.07 | Acetanilide fragment |

Note: These are predicted values and may vary based on the ionization technique and energy.

Electrochemical Characterization (e.g., Cyclic Voltammetry) in Mechanistic Studies

Electrochemical methods, particularly cyclic voltammetry (CV), are valuable for investigating the redox properties of S-(2-acetamidophenyl) ethanethioate and its derivatives. pharmaffiliates.com CV can be used to study the mechanisms of reactions involving electron transfer. The thioester or the corresponding thiol (after hydrolysis) can undergo oxidation at an electrode surface.

The electrochemical behavior of sulfur-containing compounds is of significant interest. nih.gov For instance, thiophenol derivatives can be oxidized at potentials between +0.25 and +0.40 V in a sodium hydroxide (B78521) electrolyte. nist.gov The cyclic voltammogram of a thioester-containing monomer has shown an oxidation peak at approximately 2.1 V, which is associated with the formation of a polymer film on the electrode surface.

In the context of S-(2-acetamidophenyl) ethanethioate, CV could be employed to study its oxidative stability and potential to form electropolymerized films. The technique is also instrumental in understanding the mechanism of its interaction with biological systems, as many biological processes involve electron transfer reactions. The presence of multiple oxidation states for sulfur can lead to complex electrochemical behavior. nih.gov

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for S-(2-acetamidophenyl) ethanethioate is not publicly available, the principles of the technique are highly relevant. To perform X-ray crystallography, a single crystal of the compound of sufficient quality is required. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a three-dimensional electron density map of the molecule.

For S-(2-acetamidophenyl) ethanethioate, a crystal structure would unambiguously confirm the connectivity of the atoms and reveal the conformation of the acetamido and ethanethioate substituents relative to the phenyl ring. It would also provide insights into the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the packing of the molecules in the crystal lattice. The study of thioesterase enzymes by X-ray crystallography has provided valuable insights into how these enzymes recognize and cleave thioester bonds, which could be relevant for understanding the biological activity of S-(2-acetamidophenyl) ethanethioate.

Theoretical and Computational Studies on S 2 Acetamidophenyl Ethanethioate Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. google.comyoutube.com This method is particularly well-suited for studying the electronic structure and properties of medium-sized organic molecules like S-(2-acetamidophenyl) ethanethioate. DFT calculations can predict a wide range of molecular properties, providing a theoretical framework to understand its chemical behavior.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. youtube.com For S-(2-acetamidophenyl) ethanethioate, which has several rotatable bonds, this involves a conformational analysis to identify the various low-energy conformers. The rotation around the C(aryl)-S, S-C(O), and N-C(aryl) bonds can lead to different spatial arrangements of the acetamido and ethanethioate groups relative to the phenyl ring.

The results of such an analysis would typically be presented in a table summarizing the key geometrical parameters of the most stable conformer.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of S-(2-Acetamidophenyl) Ethanethioate (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Length | C(aryl)-S | 1.78 Å |

| S-C(O) | 1.80 Å | |

| C=O | 1.21 Å | |

| N-C(aryl) | 1.40 Å | |

| N-C(O) | 1.36 Å | |

| Bond Angle | C(aryl)-S-C(O) | 100.5° |

| S-C(O)-C | 115.0° | |

| C(aryl)-N-C(O) | 128.0° | |

| Dihedral Angle | C-C(aryl)-S-C(O) | 85.0° |

| C-C(aryl)-N-C(O) | 5.0° |

Note: The data in this table is illustrative and represents typical values for similar functional groups. Actual calculated values would be specific to the molecule.

Transition State Elucidation and Activation Energy Barriers

DFT is a powerful tool for investigating reaction mechanisms by locating the transition state (TS) structures and calculating the associated activation energy barriers. For S-(2-acetamidophenyl) ethanethioate, a key reaction of interest is the hydrolysis of the thioester bond, which is known to be a thermodynamically favorable process. libretexts.org Computational studies can model this reaction, for instance, by considering the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the thioester.

The process involves proposing a reaction coordinate and then using specialized algorithms to find the saddle point on the potential energy surface that corresponds to the transition state. The structure of the TS provides a snapshot of the bond-forming and bond-breaking processes occurring at the peak of the energy profile. The difference in energy between the reactants and the transition state gives the activation energy (Ea), a critical parameter that governs the reaction rate. Such calculations can be performed for different proposed mechanisms (e.g., acid-catalyzed, base-catalyzed, or neutral hydrolysis) to determine the most likely pathway. harvard.edu

Table 2: Hypothetical Activation Energies for the Hydrolysis of S-(2-Acetamidophenyl) Ethanethioate under Different Conditions

| Reaction Pathway | Catalyst | Activation Energy (Ea) (kcal/mol) |

| Nucleophilic attack by H₂O | None (Neutral) | 25.0 |

| Nucleophilic attack by OH⁻ | Base-catalyzed | 15.5 |

| Protonated carbonyl attack by H₂O | Acid-catalyzed | 18.0 |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from transition state calculations. The relative values reflect general trends in ester and thioester hydrolysis.

Electronic Structure Analysis and Reactivity Prediction

Beyond geometry and energetics, DFT provides a wealth of information about the electronic structure of a molecule, which is key to understanding its reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Other electronic properties that can be calculated include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Atomic charges and Fukui functions can also be computed to predict the most reactive sites within the molecule for nucleophilic and electrophilic attack.

Table 3: Hypothetical Electronic Properties of S-(2-Acetamidophenyl) Ethanethioate (DFT/B3LYP/6-311++G(d,p))

| Property | Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall molecular polarity |

Note: The values presented are illustrative and typical for a molecule of this nature.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of a solvent, to generate a trajectory that describes how the molecule's conformation changes. nih.govnih.gov

For S-(2-acetamidophenyl) ethanethioate, an MD simulation would reveal the flexibility of the molecule and the accessible conformational landscape in a solution. It can show how the different parts of the molecule move relative to each other and how the molecule interacts with surrounding solvent molecules. This is particularly useful for understanding how the molecule might behave in a biological environment or in a specific solvent used for a reaction. The results of an MD simulation are often analyzed in terms of root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com

Computational Approaches to Spectroscopic Data Prediction

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.commdpi.com By calculating the energies of the electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). rsc.orgnih.govresearchgate.net For S-(2-acetamidophenyl) ethanethioate, this would involve identifying the π-π* and n-π* transitions associated with the aromatic ring and the carbonyl and thioester groups.

Similarly, DFT calculations can be used to predict the vibrational spectra (IR and Raman) of a molecule. After a geometry optimization, a frequency calculation can be performed, which yields the vibrational modes and their corresponding frequencies and intensities. researchgate.net This allows for a theoretical IR and Raman spectrum to be generated, which can be compared with experimental data to aid in the assignment of the observed spectral bands to specific molecular vibrations.

Table 4: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for Key Functional Groups in S-(2-Acetamidophenyl) Ethanethioate

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Amide C=O | Stretching | 1675 | 1680 |

| Thioester C=O | Stretching | 1700 | 1710 |

| N-H | Stretching | 3300 | 3315 |

| C-S | Stretching | 700 | 705 |

Note: The calculated frequencies are typically scaled by a factor to improve agreement with experimental data. The data presented is illustrative.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) (focusing on chemical properties, not biological)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their physicochemical properties. mdpi.comresearchgate.net While QSAR typically relates structure to biological activity, QSPR focuses on properties like boiling point, solubility, or reactivity. nih.gov

For S-(2-acetamidophenyl) ethanethioate, a QSPR study could be developed by synthesizing a series of related thioester derivatives with different substituents on the phenyl ring. For each compound, a set of molecular descriptors would be calculated using computational software. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

A statistical method, such as multiple linear regression (MLR), would then be used to build a mathematical model that relates a specific property (e.g., the rate of hydrolysis) to a selection of the most relevant descriptors. A hypothetical QSPR model might look like the following equation:

log(k_hydrolysis) = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Where k_hydrolysis is the rate constant for hydrolysis, and the descriptors could be, for example, an electronic parameter like the charge on the carbonyl carbon and a steric parameter describing the bulkiness of the substituents. Such models, once validated, can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired chemical characteristics. nih.gov

Table 5: Examples of Molecular Descriptors for a QSPR Study of Thioester Derivatives

| Descriptor Class | Example Descriptor | Property Encoded |

| Constitutional | Molecular Weight (MW) | Size |

| Topological | Wiener Index | Molecular branching |

| Geometrical | Molecular Surface Area | Shape and size |

| Electronic | Dipole Moment | Polarity |

| Quantum Chemical | LUMO Energy | Electrophilicity |

Applications of S 2 Acetamidophenyl Ethanethioate As a Synthetic Building Block

Role in the Synthesis of Diverse Heterocyclic Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and drug discovery. pharmaffiliates.comnih.gov The strategic use of S-(2-acetamidophenyl) ethanethioate has been demonstrated as an effective pathway for creating certain classes of these important scaffolds, most notably phenothiazines.

Phenothiazine (B1677639) and its derivatives form a core structure in numerous pharmaceutical drugs, exhibiting a wide range of biological activities, including antipsychotic, anti-inflammatory, and anticancer properties. nih.govmetfop.edu.in An efficient and notable application of S-(2-acetamidophenyl) ethanethioate is in a transition-metal-free synthesis of the phenothiazine core. tandfonline.com In this method, the compound reacts with ortho-dihaloarenes in the presence of cesium carbonate. tandfonline.com

The reaction proceeds through a proposed mechanism where cesium carbonate first facilitates the formation of a cesium 2-acetamidobenzenethiolate intermediate. This thiolate then engages in a nucleophilic aromatic substitution with the ortho-dihaloarene. A subsequent intramolecular cyclization, followed by the removal of the acetyl group under the reaction conditions, yields the final phenothiazine product. tandfonline.com This development is significant as it provides a direct route to this important heterocyclic system without the need for transition-metal catalysts, which can be costly and require removal from the final products. tandfonline.com

Table 1: Synthesis of Phenothiazine from S-(2-Acetamidophenyl) Ethanethioate

| Reactant 1 | Reactant 2 | Key Reagent | Product | Significance | Reference |

|---|

This synthetic utility underscores the importance of S-(2-acetamidophenyl) ethanethioate as a key precursor for building medicinally relevant heterocyclic scaffolds.

Preparation of Precursors for Advanced Chemical Materials

While the primary documented use of S-(2-acetamidophenyl) ethanethioate is in the synthesis of discrete molecules for pharmaceutical applications, its functional groups suggest potential for creating precursors to advanced materials. The thioacetate (B1230152) and acetamide (B32628) moieties offer reactive handles for polymerization or for grafting onto surfaces and nanoparticles.

The sulfur atom in the thioacetate group can be deprotected to a thiol, which is known to bind strongly to noble metal surfaces (like gold, silver, and platinum). This property is the foundation for the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers used in nanoscience, electronics, and biosensors. Theoretically, S-(2-acetamidophenyl) ethanethioate could be used to synthesize a molecule that, once the thiol is revealed, anchors to a gold surface, presenting the acetamidophenyl group for further chemical modification.

Furthermore, the acetamide nitrogen or the aromatic ring could potentially be incorporated into polymer backbones. For instance, the amine could be revealed through hydrolysis of the amide and then used in condensation polymerizations to form polyamides or polyimines. The resulting sulfur-containing polymers could possess interesting optical, electronic, or thermal properties. However, specific examples of S-(2-acetamidophenyl) ethanethioate being used for these exact material science applications are not yet prominent in the literature.

Use in Multicomponent Reactions and Convergent Syntheses

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates the majority of the atoms from the starting materials. researchgate.netmdpi.comnih.gov These reactions are valued for their atom economy, reduction of waste, and ability to rapidly generate molecular complexity from simple starting materials. nih.govrug.nl

Although specific, named MCRs that explicitly use S-(2-acetamidophenyl) ethanethioate as a starting component are not widely reported, its structure makes it a plausible candidate for such reactions. For a molecule to be useful in an MCR, it typically needs functional groups that can react sequentially and selectively with other components. researchgate.net

S-(2-acetamidophenyl) ethanethioate possesses several key features for potential MCR design:

Nucleophilic Center : After in-situ deacetylation to the thiol, the sulfur atom is a potent nucleophile.

Amide Functionality : The acetamide group can act as a nucleophile or be hydrolyzed to an amine, which is a common component in many MCRs (e.g., Ugi and Mannich reactions). rug.nlnih.gov

Aromatic Ring : The phenyl ring can participate in electrophilic substitution reactions.

A hypothetical convergent synthesis could involve an MCR to first construct a complex fragment, which is then coupled with S-(2-acetamidophenyl) ethanethioate or its deprotected thiol derivative to complete the synthesis of a target molecule, such as a complex phenothiazine derivative. This convergent approach, where large fragments are synthesized separately and then joined, is often more efficient than a purely linear synthesis.

Development of Novel Reagents and Methodologies in Organic Synthesis

The use of S-(2-acetamidophenyl) ethanethioate in the synthesis of phenothiazines is itself an example of a novel methodology in organic synthesis. tandfonline.com The development of a transition-metal-free C-S and C-N bond-forming cascade reaction showcases a methodological advancement. tandfonline.com It provides a simpler, potentially more cost-effective, and "greener" alternative to classical methods that often rely on palladium or copper catalysts.

Table 2: Methodological Advancement using S-(2-Acetamidophenyl) Ethanethioate

| Methodology | Description | Advantages | Compound Utilized |

|---|

Beyond this specific application, the compound serves as a valuable tool for chemists exploring new reactions. It acts as a stable, solid source of 2-acetamidothiophenol, which can be generated in situ. Handling a stable precursor like S-(2-acetamidophenyl) ethanethioate is often more convenient and safer than working with the corresponding free thiol, which can be prone to oxidation. This "thiol-surrogate" strategy is a common and powerful tool in methodology development, allowing for the controlled release of the reactive species under specific reaction conditions. This approach can be applied to develop new ways to form sulfur-containing rings or to introduce the 2-acetamidophenylthio moiety into various molecular frameworks.

Q & A

Basic: What are the most effective synthetic strategies for preparing S-(2-acetamidophenyl) ethanethioate?

Methodological Answer:

The synthesis typically involves coupling reactions with thioester or thioether precursors. For example:

- Ullmann condensation : Copper(0)-catalyzed coupling of sodium 1-amino-4-bromo-anthraquinone-2-sulphonate with S-(4-aminophenyl) ethanethioate under microwave heating (120°C, 20 min) in phosphate buffer .

- Sonogashira cross-coupling : Palladium/copper-catalyzed reactions with ethynyl-substituted aromatic systems (e.g., S-(4-ethynyl-phenyl) ethanethioate and dibromonorbornadiene derivatives) under inert conditions .

Optimize yields by adjusting catalyst loading, solvent polarity, and reaction time.

Basic: Which spectroscopic techniques are critical for characterizing S-(2-acetamidophenyl) ethanethioate?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : Confirm regiochemistry via and NMR (e.g., δ 191.2 ppm for carbonyl groups in NMR) .

- HRMS : Validate molecular mass (e.g., [M+Na] peaks with <1 ppm error) .

- IR spectroscopy : Identify thioester C=O stretches (~1706 cm) and aromatic C-H bending (~745 cm) .

- UV-vis : Monitor conjugation effects (e.g., λmax at 276–366 nm for aromatic-thioester systems) .

Advanced: How can researchers resolve contradictions in spectroscopic data for thioester derivatives?

Methodological Answer:

- Cross-validate techniques : Compare NMR, HRMS, and IR to confirm functional groups (e.g., discrepancies in carbonyl signals may indicate hydrolysis byproducts) .

- Control experiments : Re-synthesize under anhydrous conditions if unexpected peaks suggest moisture sensitivity .

- Statistical analysis : Apply multivariate analysis (e.g., PCA) to batch data to identify outlier reactions .

Advanced: What mechanistic insights exist for coupling reactions involving S-(2-acetamidophenyl) ethanethioate?

Methodological Answer:

- Palladium-mediated pathways : Sonogashira reactions proceed via oxidative addition of Pd(0) to aryl halides, followed by transmetallation with copper acetylides .

- Microwave-assisted kinetics : Microwave heating accelerates Ullmann condensations by enhancing Cu(0) catalyst activation energy .

- Side reactions : Monitor for homocoupling byproducts (e.g., diynes) via TLC or GC-MS .

Basic: What purification methods are optimal for isolating S-(2-acetamidophenyl) ethanethioate?

Methodological Answer:

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (polarity adjusted for thioester solubility) .

- Recrystallization : Employ ethanol/water mixtures for high-purity crystals, leveraging temperature-dependent solubility .

- HPLC : Apply reverse-phase C18 columns with acetonitrile/water mobile phases for analytical purity (>98%) .

Advanced: How does S-(2-acetamidophenyl) ethanethioate compare to other thioesters in electronic applications?

Methodological Answer:

- Conductivity studies : Compare charge-transfer efficiency in molecular wires using cyclic voltammetry (e.g., thioester vs. thioether anchor groups show ΔE > 50 mV) .

- Self-assembly on Au{111} : Use AFM/STM to evaluate monolayer stability; thioesters may exhibit weaker Au-S binding than thiols .

- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., degradation onset >200°C for aromatic thioesters) .

Advanced: How does the steric environment of the 2-acetamidophenyl group influence reactivity?

Methodological Answer:

- Kinetic studies : Compare reaction rates with para-substituted analogues (e.g., 4-acetamidophenyl derivatives show faster coupling due to reduced ortho steric hindrance) .

- Computational modeling : Perform DFT calculations to map steric contours (e.g., Hirshfeld surface analysis for non-covalent interactions) .

- X-ray crystallography : Resolve crystal structures to quantify bond angles/distortions .

Basic: What analytical standards should be followed for reporting data on this compound?

Methodological Answer:

- IUPAC guidelines : Use systematic naming and SI units for physical properties (e.g., solubility in g/L at 25°C) .

- Reproducibility : Report catalyst loadings, solvent purity, and reaction scales (e.g., "0.26 mmol substrate, 10 mL anhydrous triethylamine") .

- Statistical rigor : Include error margins (e.g., ±0.1 g/cm for density measurements) .

Advanced: What computational tools can predict the electronic properties of S-(2-acetamidophenyl) ethanethioate?

Methodological Answer:

- DFT simulations : Calculate HOMO-LUMO gaps (e.g., Gaussian 16 with B3LYP/6-311+G(d,p) basis set) to predict UV-vis absorption .

- Molecular dynamics (MD) : Model self-assembly behavior on metal surfaces using NAMD or GROMACS .

- QSPR models : Correlate substituent effects (e.g., Hammett σ values) with reaction yields .

Advanced: What role does this compound play in catalytic asymmetric synthesis?

Methodological Answer:

- Chiral induction : Use enantiopure thioesters as ligands or auxiliaries in asymmetric catalysis (e.g., HPLC with Chiralcel columns to confirm ee >90%) .

- Mechanistic probes : Isotope labeling () to track sulfur participation in transition states .

- Kinetic resolution : Compare catalytic efficiency (kcat/KM) of thioester vs. oxyester substrates in enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.